2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester 2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester
Brand Name: Vulcanchem
CAS No.: 180724-64-5
VCID: VC4366927
InChI: InChI=1S/C10H12N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-5,8-9,12H,6H2,1H3
SMILES: COC(=O)C1CSC(N1)C2=CC=CC=N2
Molecular Formula: C10H12N2O2S
Molecular Weight: 224.28

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester

CAS No.: 180724-64-5

Cat. No.: VC4366927

Molecular Formula: C10H12N2O2S

Molecular Weight: 224.28

* For research use only. Not for human or veterinary use.

2-(2-Pyridyl)thiazolidine-4-carboxylic acid methyl ester - 180724-64-5

Specification

CAS No. 180724-64-5
Molecular Formula C10H12N2O2S
Molecular Weight 224.28
IUPAC Name methyl 2-pyridin-2-yl-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C10H12N2O2S/c1-14-10(13)8-6-15-9(12-8)7-4-2-3-5-11-7/h2-5,8-9,12H,6H2,1H3
Standard InChI Key XAXNYUYIHMZEAH-UHFFFAOYSA-N
SMILES COC(=O)C1CSC(N1)C2=CC=CC=N2

Introduction

Chemical Structure and Molecular Configuration

Core Thiazolidine Scaffold

The thiazolidine ring is a saturated five-membered heterocycle comprising three carbon atoms, one sulfur atom, and one nitrogen atom. In 2-(2-pyridyl)thiazolidine-4-carboxylic acid methyl ester, the C2 position is substituted with a 2-pyridyl group, while the C4 position hosts a carboxylic acid methyl ester (Fig. 1). The pyridyl group introduces aromaticity and potential coordination sites, which may influence the compound’s electronic distribution and intermolecular interactions .

Table 1: Key Structural Features

PositionSubstituentFunctional Impact
C22-Pyridyl groupAromaticity, Lewis basicity, π-π stacking
C4Methyl esterHydrophobicity, metabolic stability
N1Secondary amineHydrogen bonding, zwitterionic potential

The methyl ester at C4 enhances lipid solubility compared to the free carboxylic acid, potentially improving membrane permeability .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of 2-(2-pyridyl)thiazolidine-4-carboxylic acid methyl ester likely follows established protocols for thiazolidine formation, involving:

  • Condensation: Reaction of 2-pyridinecarboxaldehyde with cysteine or a cysteine analog (e.g., D-penicillamine) under acidic or neutral conditions to form the thiazolidine ring .

  • Esterification: Subsequent treatment with methanol in the presence of a catalyst (e.g., HCl or H2SO4) to convert the carboxylic acid to the methyl ester .

Reaction Scheme:

2-Pyridinecarboxaldehyde+CysteineH+2-(2-Pyridyl)thiazolidine-4-carboxylic acidCH3OHMethyl ester\text{2-Pyridinecarboxaldehyde} + \text{Cysteine} \xrightarrow{\text{H}^+} \text{2-(2-Pyridyl)thiazolidine-4-carboxylic acid} \xrightarrow{\text{CH}_3\text{OH}} \text{Methyl ester}

Challenges in Synthesis

Steric hindrance from the 2-pyridyl group may slow ring closure, necessitating prolonged reaction times or elevated temperatures. The secondary amine at N1 can undergo unintended protonation or oxidation, requiring inert atmospheres or reducing agents .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, D2O):

  • δ 8.50–8.45 (m, 1H, Py-H6): Pyridyl proton adjacent to nitrogen.

  • δ 7.80–7.70 (m, 2H, Py-H3/H4): Aromatic protons in meta and para positions.

  • δ 4.30–4.20 (m, 1H, C4-H): Methine proton adjacent to the ester group.

  • δ 3.70 (s, 3H, OCH3): Methyl ester resonance.

  • δ 3.10–2.90 (m, 2H, C5-H2): Methylene protons adjacent to sulfur .

13C NMR (100 MHz, CDCl3):

  • δ 172.5 (C=O, ester): Carbonyl carbon of the methyl ester.

  • δ 149.8–124.6 (Py-C): Aromatic carbons of the pyridyl group.

  • δ 68.2 (C4): Quaternary carbon bearing the ester.

  • δ 52.1 (OCH3): Methyl group of the ester .

Infrared (IR) Spectroscopy

  • ν 1740 cm⁻¹: Strong absorption for the ester carbonyl (C=O).

  • ν 1590–1450 cm⁻¹: Aromatic C=C stretching of the pyridyl ring.

  • ν 1250 cm⁻¹: C–N stretching of the thiazolidine ring .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the ester group; limited solubility in water.

  • Stability: Susceptible to hydrolysis in alkaline conditions, reverting to the carboxylic acid. The thiazolidine ring remains intact in acidic media (pH < 4) .

Ionization Behavior

The secondary amine (N1) can protonate in acidic environments (pKa ≈ 7.5), forming a zwitterion with the deprotonated carboxylic acid (pKa ≈ 3.2). The methyl ester group prevents full zwitterionic stabilization, enhancing lipid solubility .

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